molecular formula C11H14O4 B13565805 Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate

Cat. No.: B13565805
M. Wt: 210.23 g/mol
InChI Key: HKYJMTXLGZLJEQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features a methoxyphenyl group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.

    Reduction: 3-(3-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The methoxyphenyl group may also interact with aromatic receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group at the 4-position.

    Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 3-hydroxy-2-methylpropanoate: Different substitution pattern on the propanoate backbone.

Uniqueness

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate is unique due to the presence of both a hydroxyl and a methoxy group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3

InChI Key

HKYJMTXLGZLJEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)O

Origin of Product

United States

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